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Compound of Interest

Compound Name:
Neocarratetraose 4(1),4(3)-

disulfate disodium salt

CAS No.: 108347-92-8

Cat. No.: B1140613 Get Quote

Introduction
Kappa-Neocarratetraose (κ-Neo) is a sulfated tetrasaccharide derived from the

depolymerization of kappa-carrageenan. Unlike its parent polysaccharide, which is known for

its gelling properties, κ-Neo is a low-molecular-weight oligosaccharide (DP4) with distinct

biological activities, including TLR4/NF-κB pathway inhibition (anti-inflammatory), ROS

scavenging (antioxidant), and tumor cell anti-proliferation.

This guide addresses the specific challenges of working with sulfated marine oligosaccharides,

providing a standardized framework for solubility, dose-ranging, and functional validation.

Part 1: Reagent Preparation & Handling
The Challenge: Users often confuse the solubility profile of κ-Neo with native kappa-

carrageenan. While the parent polymer requires high heat (>70°C) to dissolve, the

tetrasaccharide is significantly more soluble but prone to hygroscopicity and ionic interactions.

Standard Operating Procedure: Stock Solution
Preparation
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Parameter Specification Notes

Solvent Sterile ddH₂O or PBS (pH 7.4)
Avoid DMSO if possible; κ-Neo

is highly hydrophilic.

Stock Concentration 10 mg/mL (Recommended)

Higher concentrations (>50

mg/mL) may increase

viscosity.

Dissolution Temp Room Temp (20–25°C)
If turbid, warm to 37°C for 5–

10 mins. Do NOT boil.

Sterilization 0.22 µm PES Syringe Filter
Cellulose acetate filters may

bind sulfated sugars.

Storage -20°C (Aliquot immediately)
Avoid freeze-thaw cycles to

prevent desulfation.

Critical Control Point: Do not store κ-Neo in media containing serum (FBS) for long periods

before use. The cationic proteins in serum can interact with the anionic sulfate groups of κ-Neo,

potentially altering its effective concentration.

Diagram 1: Reagent Workflow
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Caption: Workflow for preparing stable Kappa-Neocarratetraose stock solutions.

Part 2: Dose-Finding & Cytotoxicity (The Safety
Check)
The Challenge: Determining the "Functional Window"—the range where the compound exerts

biological activity without inducing non-specific osmotic stress or cytotoxicity.

Experimental Design: The "3-Tier" Concentration Matrix
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Before running functional assays, you must establish the IC10 (maximum non-toxic dose).

Range Finding: Test 0, 10, 50, 100, 200, 500 µg/mL.

Duration: 24h and 48h exposure.

Assay Type: CCK-8 or MTT. (CCK-8 is preferred as it requires fewer wash steps, reducing

the loss of semi-adherent cells often seen with polysaccharide treatments).

Typical Reference Values (Cell-Line Dependent):

Cell Line Assay Type
Max Non-Toxic
Dose (Est.)

Effective Bioactive
Range

RAW 264.7

(Macrophage)
MTT ~200 µg/mL 25 – 100 µg/mL

HeLa (Epithelial) CCK-8 ~100 µg/mL 20 – 80 µg/mL

HUVEC (Endothelial) MTT ~150 µg/mL 10 – 50 µg/mL

Analyst Note: If you observe cell detachment at high concentrations (>500 µg/mL), it may not be

true "toxicity" but rather interference with cell adhesion factors (integrins) due to the sulfated

nature of the molecule mimicking Extracellular Matrix (ECM) components.

Part 3: Functional Assays & Mechanism of Action
The Challenge: Validating the specific bioactivity. The two most robust assays for κ-Neo are

Anti-inflammatory (NF-κB inhibition) and Antioxidant (ROS Scavenging).

Protocol A: Anti-Inflammatory Validation (LPS
Challenge)
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Mechanism: κ-Neo competes with LPS for binding to TLR4 or MD-2, preventing the

dimerization required for downstream NF-κB activation.

Seed Cells: RAW 264.7 cells at 1 x 10⁵ cells/well (96-well).

Pre-treatment: Add κ-Neo (e.g., 25, 50, 100 µg/mL) for 2 hoursbefore LPS stimulation.

Why? Sulfated oligosaccharides often act as entry inhibitors or receptor blockers. Co-

treatment is less effective.

Stimulation: Add LPS (1 µg/mL final) and incubate for 18–24 hours.

Readout: Measure NO production (Griess Reagent) or TNF-α/IL-6 (ELISA) in the

supernatant.

Diagram 2: Mechanism of Action (NF-κB Inhibition)
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Caption: Proposed mechanism: κ-Neo blocks TLR4 activation, preventing NF-κB translocation.

Part 4: Troubleshooting & FAQs
Q1: My stock solution has a precipitate after thawing. Is
it ruined?
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A: Not necessarily. Sulfated sugars can form hydrogen bond networks at low temperatures.

Fix: Warm the tube to 37°C for 10 minutes and vortex vigorously. If precipitate persists, spin

down (10,000 x g, 5 min). If a pellet forms, the concentration is compromised; re-measure

concentration via phenol-sulfuric acid assay or prepare fresh stock.

Q2: I see high variability in my IC50 values between
replicates.
A: This is often due to pipetting viscosity error or serum interaction.

Fix 1: Ensure the stock (10 mg/mL) is not viscous. If it is, dilute to 5 mg/mL.

Fix 2: Pre-dilute κ-Neo in serum-free media before adding to the wells containing serum.

Avoid adding highly concentrated stock directly into FBS-rich media.

Q3: Can I use DMSO to dissolve κ-Neo?
A:Avoid it. Unlike hydrophobic drugs, κ-Neo is a polar sugar. DMSO may actually cause

precipitation or dehydration of the sugar chain. Use water, PBS, or media.[1]

Q4: The cells look "rounded" but are still viable in the
MTT assay.
A: Sulfated oligosaccharides can interfere with cell-matrix adhesion (mimicking heparin).

Fix: This is a morphological artifact, not necessarily death. Confirm viability with a non-

adhesion dependent assay (e.g., ATP-based CellTiter-Glo) or wash cells gently with PBS

before adding MTT to remove loose cells if you only want to count firmly adherent ones.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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